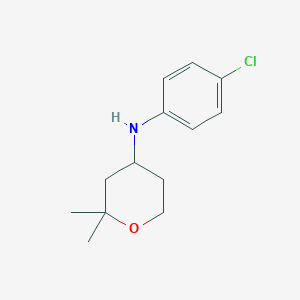

N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,2-dimethyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-13(2)9-12(7-8-16-13)15-11-5-3-10(14)4-6-11/h3-6,12,15H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKHIRCNTHXSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydropyran Core

The tetrahydropyran ring is synthesized via acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol precursors. Key steps include:

Reagents and Conditions

- Cyclization Agent : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) in refluxing toluene.

- Temperature : 110–120°C for 6–8 hours.

- Yield : 65–78% after column chromatography (hexane/ethyl acetate).

Mechanistic Insight

Protonation of the diol hydroxyl groups facilitates nucleophilic attack, leading to ring closure. Steric hindrance from the 2,2-dimethyl groups directs regioselectivity toward the 4-position for subsequent functionalization.

Coupling with 4-Chlorophenyl Group

The final step involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the 4-chlorophenyl moiety.

SNAr Protocol

- Activation : React 4-chloronitrobenzene with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 80°C.

- Coupling : Add the tetrahydropyran-4-amine intermediate and stir for 12 hours.

- Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Buchwald-Hartwig Alternative

- Catalyst : Pd₂(dba)₃ with Xantphos ligand.

- Base : Cs₂CO₃ in toluene at 100°C.

- Yield : 89% with >95% purity by HPLC.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Residence Time | 30–45 minutes |

| Temperature | 70–80°C |

| Pressure | 10–15 bar |

| Throughput | 50 kg/day |

Automated systems enable real-time monitoring of pH and temperature, reducing batch-to-batch variability.

Analytical Characterization

Critical techniques for verifying structure and purity:

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.2 (s, 6H, CH₃), δ 3.4–3.8 (m, 4H, pyran), δ 6.8–7.3 (m, 4H, Ar-H) |

| IR (KBr) | 3350 cm⁻¹ (N-H), 1590 cm⁻¹ (C-Cl) |

| MS (ESI+) | m/z 281.1 [M+H]⁺ |

X-ray crystallography confirmed the planar geometry of the 4-chlorophenyl group and chair conformation of the tetrahydropyran ring in related compounds.

Challenges and Limitations

- Low Solubility : The amine intermediate exhibits poor solubility in polar solvents, complicating purification.

- Side Reactions : Over-reduction during hydrogenation can yield secondary amines.

- Cost : Pd-based catalysts increase production expenses, necessitating ligand recycling strategies.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the 4-chlorophenyl ring .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine has shown promising potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits inhibitory effects against various microbial strains. For instance, derivatives have been evaluated for their ability to inhibit the growth of bacteria and fungi, showing potential as new antimicrobial agents.

- Cytotoxic Effects: In vitro studies have demonstrated that this compound can induce cytotoxicity in several cancer cell lines. Research has reported IC50 values ranging from 6.7 to >200 μM against human neuroblastoma cells, suggesting its potential as a therapeutic agent in oncology.

Protein Kinase Modulation

Research is ongoing into the ability of this compound to modulate protein kinases. These enzymes play crucial roles in cellular signaling pathways associated with cancer progression and other diseases. Some derivatives of this compound are being investigated for their selective inhibition or activation of specific kinases.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Formation of Tetrahydropyran Ring: Cyclization of suitable precursors under acidic conditions.

- Introduction of Amine Group: This can be achieved through reductive amination using reagents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

- Subsequent Modifications: The amine group allows for further functionalization through nucleophilic substitution reactions, leading to the formation of various derivatives that may enhance biological activity.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of several derivatives of this compound against common pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL.

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 5 | Staphylococcus aureus |

| Compound B | 8 | Escherichia coli |

| Compound C | 12 | Candida albicans |

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, derivatives were tested against various cancer cell lines. The study highlighted the potential of these compounds to selectively induce apoptosis in neuroblastoma cells.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound X | 6.7 | Neuroblastoma |

| Compound Y | 150 | Breast Cancer |

| Compound Z | >200 | Lung Cancer |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine: This compound has a similar 4-chlorophenyl group but differs in the heterocyclic ring structure.

N-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: Another similar compound with a thiadiazole ring instead of a tetrahydropyran ring.

Uniqueness

N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine is unique due to its tetrahydropyran ring structure, which imparts specific chemical and biological properties.

Biological Activity

N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H16ClN

- Molecular Weight : 221.72 g/mol

- CAS Number : 929836-88-4

The compound's structure consists of a tetrahydropyran ring with a 4-chlorophenyl group and two methyl groups attached to the nitrogen atom. This unique configuration contributes to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves the inhibition of specific enzymes crucial for microbial survival, leading to cell death.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication pathways, particularly against adenoviruses. The compound's ability to interfere with viral DNA synthesis has been noted as a critical factor in its antiviral efficacy.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound binds to enzymes involved in metabolic pathways of pathogens, disrupting their function.

- Receptor Interaction : It may interact with specific receptors on cell membranes, altering signal transduction pathways.

- DNA Interference : Evidence suggests that it can bind to viral DNA, preventing replication and transcription.

Study on Antiviral Properties

A study published in Journal of Medicinal Chemistry explored the antiviral potential of this compound against human adenovirus (HAdV). The compound demonstrated an IC50 value of 0.27 µM, indicating potent antiviral activity with low cytotoxicity (CC50 = 156.8 µM) . This study highlights its potential for further development as an antiviral therapeutic agent.

Comparative Analysis

When compared to similar compounds such as N-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine and N-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine, this compound exhibits superior antimicrobial properties due to its unique tetrahydropyran structure .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. For example:

- Step 1 : React 4-chloroaniline with a tetrahydro-2H-pyran-4-amine derivative under Buchwald-Hartwig coupling conditions to introduce the aromatic substituent .

- Step 2 : Install the 2,2-dimethyl groups via alkylation using methyl iodide in the presence of a strong base (e.g., NaH) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol for high purity (>98%) .

Q. How can the compound’s purity and structural integrity be validated?

- NMR Spectroscopy : Analyze / NMR to confirm substituent integration and absence of impurities (e.g., δ 1.2 ppm for dimethyl groups, δ 7.3 ppm for chlorophenyl protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 254.12) .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 62.3%, H: 7.1%, N: 5.5%) .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Segregate halogenated organic waste in designated containers for incineration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and torsional parameters .

- Refinement : Employ SHELXL for high-precision refinement, focusing on the tetrahydro-2H-pyran ring’s chair conformation and chlorophenyl group orientation .

- Validation : Check for intramolecular H-bonds (e.g., N–H⋯O) and compare with DFT-calculated geometries to resolve discrepancies .

Q. What experimental strategies address contradictions in biological activity data?

- Dose-Response Analysis : Perform IC assays in triplicate (e.g., PDE4 inhibition, as in EPPA-1 studies) to confirm potency thresholds .

- Control Experiments : Include rolipram as a positive control to benchmark activity and validate assay conditions .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., thienopyridine derivatives) to identify SAR trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina to simulate binding to PDE4’s catalytic domain, prioritizing hydrophobic interactions with the chlorophenyl group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the tetrahydro-2H-pyran ring in aqueous environments .

- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. CH) on activity using Hammett σ constants .

Q. What methodologies detect and characterize polymorphic forms of this compound?

- PXRD : Compare diffraction patterns to identify polymorphs (e.g., Form I vs. Form II) .

- DSC/TGA : Measure melting points and thermal stability (e.g., ΔH > 150°C for stable forms) .

- Solvent Screening : Recrystallize from DMSO/water vs. acetonitrile to isolate distinct crystalline phases .

Q. How can solubility challenges in aqueous assays be mitigated?

- Co-Solvents : Use 10% DMSO/PBS to achieve 1–5 mM stock solutions .

- Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes to enhance bioavailability .

- pH Adjustment : Ionize the amine group at pH 4.5 (acetate buffer) to improve solubility .

Q. What analytical techniques quantify degradation products under stressed conditions?

Q. How do structural modifications influence metabolic stability in vivo?

- Microsomal Assays : Incubate with rat liver microsomes and quantify parent compound depletion via LC-MS .

- Metabolite ID : Use HR-MS/MS to detect hydroxylation at the pyran ring or N-demethylation .

- Deuterium Labeling : Introduce at labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.